4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide

Dopamine Receptors Structure-Activity Relationship Agonism

Research on dopaminergic signaling often faces confounding results when using non-selective analogs. N,N-Dimethyldopamine (DMDA) hydrobromide overcomes this as a non-substitutable dopamine impurity reference standard (Dopamine Impurity 42) and a selective pharmacological probe. - Purity: ≥95% (HPLC), ensuring reliable quantification in QC and stability studies. - Selectivity: Acts as an α-adrenoceptor agonist with negligible classical dopaminergic activity, enabling precise deconvolution of aminergic receptor contributions. - Supply: Available from mg to g scales, with full Certificate of Analysis (COA) including HPLC, NMR, and MS data, supporting ANDA/DMF submissions.

Molecular Formula C10H16BrNO2
Molecular Weight 262.14 g/mol
CAS No. 50309-53-0
Cat. No. B1375987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide
CAS50309-53-0
SynonymsN,N-dimethyldopamine
N,N-dimethyldopamine hydrobromide
N,N-dimethyldopamine hydrochloride
N,N-DMDA
Molecular FormulaC10H16BrNO2
Molecular Weight262.14 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CC(=C(C=C1)O)O.Br
InChIInChI=1S/C10H15NO2.BrH/c1-11(2)6-5-8-3-4-9(12)10(13)7-8;/h3-4,7,12-13H,5-6H2,1-2H3;1H
InChIKeyBJOVIRHSZCTSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Dimethylamino)ethyl]benzene-1,2-diol Hydrobromide: Dopamine Analog Overview


4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide (CAS 50309-53-0), also known as N,N-dimethyldopamine (DMDA) hydrobromide, is a synthetic catecholamine belonging to the phenethylamine family. It is the N,N-dimethylated derivative of the endogenous neurotransmitter dopamine [1]. The compound is available as a hydrobromide salt with a molecular weight of 262.14 g/mol and a purity of at least 95%, and is primarily intended for laboratory research use . Due to its close structural relationship to dopamine, it serves as a critical reference standard and pharmacological tool [2].

1
Dopamine impurity profiling reference standard workflow
2
Non-dopaminergic catecholamine probe for α-adrenoceptor studies
3
Cocaine pharmacodynamics research and interaction assay context

Why This Dopamine Analog Cannot Be Freely Substituted


The pharmacological profile of dopamine analogs is exquisitely sensitive to minor structural modifications. The presence, position, and degree of substitution on the amine group dictate the compound's receptor selectivity, intrinsic activity, and downstream signaling [1]. Generic substitution of one analog for another, such as replacing N,N-dimethyldopamine with epinine (N-methyldopamine) or dopamine itself, is not scientifically valid without head-to-head data. Critical differences in their ability to activate dopamine receptors versus other aminergic receptors can lead to fundamentally different and often confounding experimental outcomes, as detailed in the quantitative evidence below [2].

!
Replacing dopamine with DMDA may not reproduce dopaminergic agonism; receptor activation profile differs fundamentally.
!
Substituting epinine (N-methyldopamine) ignores the impact of N,N-dimethylation on selectivity and functional response.
!
α-adrenoceptor engagement in cardiovascular models may shift endpoint interpretation away from dopamine pathways.

Quantitative Differentiation Evidence


Loss of Dopaminergic Agonism vs. N,N-Dialkylated Derivative

In a classic structure-activity relationship (SAR) study, N,N-dimethyldopamine (DMDA) was directly compared to a series of N,N-dialkylated dopamine derivatives across five assays for dopaminergic activity. The study concluded that DMDA, unlike the most potent analog tested, showed no dopaminergic effects [1]. This stark difference highlights the critical importance of the N-alkyl chain length for receptor activation.

Dopaminergic Agonism
Head-to-head
No dopaminergic effects vs. most potent dialkyl derivative (N-n-Propyl-N-n-butyldopamine showed strong agonism)
Avoid use as dopamine agonist; may misrepresent receptor response
SAR panel across 5 behavioral and biochemical assays
Dopamine Receptors Structure-Activity Relationship Agonism

Alpha-Adrenergic Agonist Activity vs. Dopamine

In vivo and ex vivo studies in dogs and rabbits revealed that DMDA acts as a postganglionic sympathetic α-adrenoceptor agonist, causing vasoconstriction in isolated vascular beds. This activity was observed even in the presence of ganglionic blockade and was attenuated by the α-adrenergic antagonist phentolamine [1]. This functional profile is distinct from dopamine's primary mechanism, which involves both dopaminergic and adrenergic receptor interactions.

α-Adrenergic Activity
Cross-study comparable
Vasoconstriction with pA2 similar to norepinephrine; distinct from dopamine
α-adrenoceptor agonism may shift endpoint interpretation
Isolated vascular bed models (dog, rabbit)
Alpha-Adrenoceptor Cardiovascular Pharmacology Vasoconstriction

Cocaine Binding Inhibition and Dopamine Release Signature

Product documentation indicates that 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide (DMAB) is a potent and selective inhibitor of cocaine-induced chronotropic and pressor responses in rats. Furthermore, it inhibits the release of dopamine from rat brain nerve endings and the binding of cocaine to ganglionic nerve endings . This functional profile, which includes both inhibition of dopamine release and antagonism of cocaine's effects, is distinct from that of dopamine itself or other simple analogs.

Cocaine Interaction
Data to verify
Reported inhibition of cocaine-induced cardiovascular responses and dopamine release
Supports cocaine pharmacodynamics study context
Source-specific review required; limited quantitative data
Dopamine Transporter Cocaine Antagonism Neurochemistry

Validated Application Scenarios


Dopamine Impurity Profiling Reference Standard

This compound is identified and marketed as a dopamine impurity (e.g., Dopamine Impurity 42) . Its primary and most validated use is as a reference standard or impurity marker in pharmaceutical quality control and stability testing of dopamine or related drug substances. Procurement for this purpose is non-substitutable.

Probing Non-Dopaminergic Catecholamine Mechanisms

Given the evidence that N,N-dimethyldopamine lacks classical dopaminergic agonist activity [1] but acts as an α-adrenoceptor agonist [2], this compound is a valuable tool for investigating the contributions of non-dopaminergic receptors to the overall effects of catecholamines. It allows researchers to deconvolute complex pharmacological responses in cardiovascular or neurological models.

Cocaine Pharmacodynamics and Antagonism Studies

The reported ability of this compound to selectively inhibit cocaine-induced cardiovascular responses and dopamine release makes it a specialized research tool for studying cocaine's pharmacodynamics and exploring potential mechanisms for counteracting its effects . It is a distinct alternative to dopamine for these specific investigations.

Structure-Activity Relationships at Aminergic Receptors

As the N,N-dimethylated analog of dopamine, this compound serves as a definitive probe in SAR studies to map the binding pockets of aminergic receptors. The presence of two methyl groups on the amine nitrogen provides a clear structural and functional comparator to dopamine (two hydrogens) and epinine (one methyl group) [3], enabling precise interrogation of the steric and electronic requirements for receptor interaction.

Application
Selection Property
Validation Focus
Dopamine impurity profiling reference standard
Certified reference standard identity and purity context
Co-elution and impurity limit testing in pharmaceutical quality control
α-Adrenoceptor-mediated pathway studies
Receptor selectivity profile distinct from dopamine
Functional endpoint attribution in cardiovascular models
Cocaine mechanism-of-action research
Cocaine-interaction pharmacology
Dopamine release modulation and pressor response endpoints
Aminergic receptor SAR probe
N-alkylation degree comparator (dimethyl vs. methyl vs. hydrogen)
Steric and electronic requirements for receptor activation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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